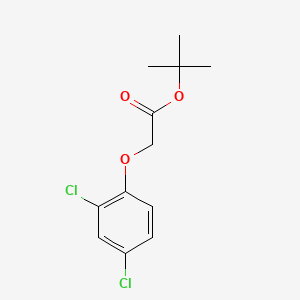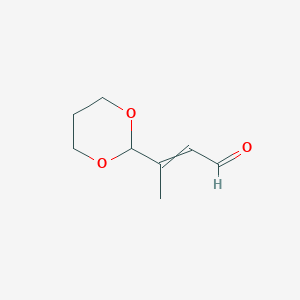
3-(1,3-Dioxan-2-yl)but-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dioxan-2-yl)but-2-enal is an organic compound characterized by a dioxane ring fused to a butenal structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-(1,3-Dioxan-2-yl)but-2-enal can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ transacetalization techniques are common .
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Pyridine (Py)
Reduction: NaBH4, LiAlH4
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products:
Oxidation: Carboxylic acids or lactones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(1,3-Dioxan-2-yl)but-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dioxan-2-yl)but-2-enal involves its interaction with nucleophiles and electrophiles. The compound’s dioxane ring can undergo nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
1,3-Dioxane: A related compound with similar structural features but different reactivity and applications.
1,3-Dioxolane: Another similar compound with a smaller ring size, leading to distinct chemical properties.
Uniqueness: 3-(1,3-Dioxan-2-yl)but-2-enal is unique due to its fused dioxane and butenal structure, which imparts specific reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
51575-62-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-(1,3-dioxan-2-yl)but-2-enal |
InChI |
InChI=1S/C8H12O3/c1-7(3-4-9)8-10-5-2-6-11-8/h3-4,8H,2,5-6H2,1H3 |
Clave InChI |
FTLIHASVLDZXKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)C1OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
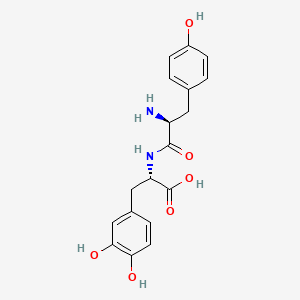
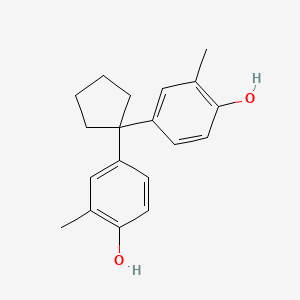

methanone](/img/structure/B14668657.png)

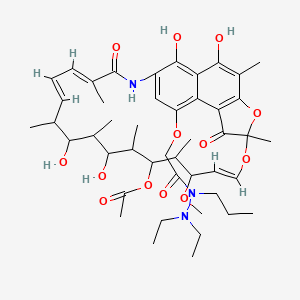
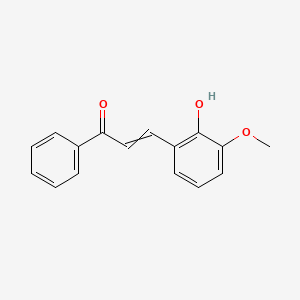
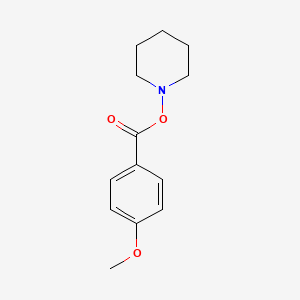
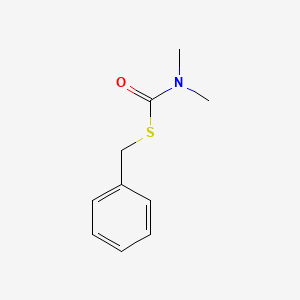
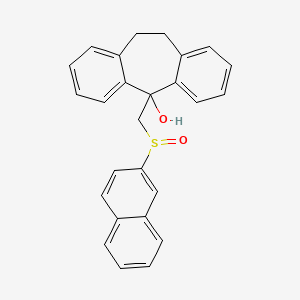
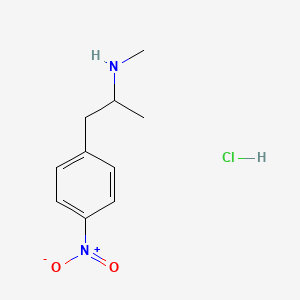
![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
